N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline
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Overview
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatility and have been extensively studied for their applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline typically involves the reaction of benzotriazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 1H-benzotriazole and an alkyl halide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of benzotriazole derivatives often employs batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form stable coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, the compound can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative with similar chemical properties.
N-(1H-Benzotriazol-1-ylmethyl)aniline: Another benzotriazole derivative with a different substitution pattern.
2-(1H-Benzotriazol-1-yl)acetonitrile: Known for its use in organic synthesis as a versatile building block.
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylprop-1-en-1-yl]-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-methylprop-1-enyl]-N-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13(2)17(20(3)14-9-5-4-6-10-14)21-16-12-8-7-11-15(16)18-19-21/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIZDAZFEKNENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(N1C2=CC=CC=C2N=N1)N(C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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